1-benzoyl-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 1-benzoyl-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine is a complex organic molecule that features a triazolopyrimidine core linked to a piperazine ring and a phenylmethanone group
Mechanism of Action
Target of Action
Compounds with a 1,2,3-triazole core are known to have broad applications in drug discovery . They have been used in the development of various drugs, including anticonvulsants, antibiotics, and anticancer drugs .
Mode of Action
1,2,3-triazoles are known for their high chemical stability, aromatic character, strong dipole moment, and hydrogen bonding ability . These features make the substituted 1,2,3-triazole motif structurally resembling to the amide bond, mimicking an E or a Z amide bond .
Biochemical Pathways
Compounds with a 1,2,3-triazole core have been found to have broad applications in drug discovery, organic synthesis, polymer chemistry, supramolecular chemistry, bioconjugation, chemical biology, fluorescent imaging, and materials science .
Result of Action
1,2,3-triazoles have been found to exhibit various biological activities, including antiproliferative activity .
Biochemical Analysis
Biochemical Properties
Compounds with similar structures have shown significant inhibitory activity against CDK2, a cyclin-dependent kinase . This suggests that 1-Benzoyl-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine may interact with similar enzymes and proteins.
Cellular Effects
Related compounds have shown cytotoxic activities against certain cell lines . This suggests that this compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Based on the activities of similar compounds, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzoyl-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine typically involves multi-step organic reactions. One common route starts with the formation of the triazolopyrimidine core, followed by the introduction of the piperazine ring and finally the attachment of the phenylmethanone group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification processes. Techniques such as continuous flow chemistry might be employed to enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring or the phenylmethanone group.
Reduction: Reduction reactions might target the triazolopyrimidine core or the carbonyl group in the phenylmethanone.
Substitution: Various substitution reactions can occur, especially on the aromatic rings and the nitrogen atoms in the triazolopyrimidine and piperazine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are frequently employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of triazolopyrimidine derivatives.
Biology
Biologically, the compound is investigated for its potential as a bioactive molecule. Its interactions with various biological targets are of interest for developing new therapeutic agents.
Medicine
In medicine, 1-benzoyl-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine is explored for its potential pharmacological activities. It may exhibit properties such as anti-inflammatory, antimicrobial, or anticancer effects.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.
Comparison with Similar Compounds
Similar Compounds
1-benzoyl-4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazine: This compound is unique due to its specific combination of functional groups and structural features.
Other Triazolopyrimidine Derivatives: Compounds with similar cores but different substituents might exhibit different reactivity and biological activities.
Piperazine Derivatives: These compounds share the piperazine ring but differ in other structural aspects.
Uniqueness
The uniqueness of this compound lies in its combination of a triazolopyrimidine core with a piperazine ring and a phenylmethanone group. This specific arrangement of functional groups contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
[4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-phenylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N7O/c1-21-14-13(19-20-21)15(18-11-17-14)22-7-9-23(10-8-22)16(24)12-5-3-2-4-6-12/h2-6,11H,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSPFPWPRJPMFKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)C4=CC=CC=C4)N=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.